Cas no 5030-92-2 (1H-INDOLE, 3,3'-BUTYLIDENEBIS-)

1H-Indole, 3,3'-butylidenebis-, is a bis-indole derivative characterized by its fused aromatic structure and butylidene bridging group. This compound is of interest in organic synthesis and pharmaceutical research due to its rigid, symmetrical framework, which can serve as a key intermediate in the development of heterocyclic compounds. Its structural stability and functional versatility make it suitable for applications in medicinal chemistry, particularly in the design of bioactive molecules. The butylidene linker enhances solubility in organic solvents while maintaining reactivity at the indole moieties. Careful handling is recommended due to potential sensitivity to light and air.
1H-INDOLE, 3,3'-BUTYLIDENEBIS- structure
5030-92-2 structure
Product Name:1H-INDOLE, 3,3'-BUTYLIDENEBIS-
CAS No:5030-92-2
MF:C20H20N2
MW:288.386204719543
CID:3229177
PubChem ID:10266133
Update Time:2025-05-20

1H-INDOLE, 3,3'-BUTYLIDENEBIS- Chemical and Physical Properties

Names and Identifiers

    • 1H-INDOLE, 3,3'-BUTYLIDENEBIS-
    • 5030-92-2
    • 3,3'-(butane-1,1-diyl)bis(1H-indole)
    • 3-[1-(1H-indol-3-yl)butyl]-1H-indole
    • YJCSYGCYBUOJMI-UHFFFAOYSA-N
    • EN300-37271490
    • 1,1-di-indol-3-yl-butane
    • PD133200
    • DTXSID101307103
    • Vibrindole B
    • CHEMBL4063898
    • SCHEMBL5851244
    • 3,3a(2)-Butylidenebis[1H-indole]
    • Inchi: 1S/C20H20N2/c1-2-7-14(17-12-21-19-10-5-3-8-15(17)19)18-13-22-20-11-6-4-9-16(18)20/h3-6,8-14,21-22H,2,7H2,1H3
    • InChI Key: YJCSYGCYBUOJMI-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C(=C1)C(C1=CNC2C=CC=CC1=2)CCC

Computed Properties

  • Exact Mass: 288.162648646Da
  • Monoisotopic Mass: 288.162648646Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 31.6Ų

1H-INDOLE, 3,3'-BUTYLIDENEBIS- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37271490-0.05g
3-[1-(1H-indol-3-yl)butyl]-1H-indole
5030-92-2 95%
0.05g
$285.0 2023-06-02
Enamine
EN300-37271490-0.1g
3-[1-(1H-indol-3-yl)butyl]-1H-indole
5030-92-2 95%
0.1g
$426.0 2023-06-02
Enamine
EN300-37271490-0.25g
3-[1-(1H-indol-3-yl)butyl]-1H-indole
5030-92-2 95%
0.25g
$607.0 2023-06-02
Enamine
EN300-37271490-0.5g
3-[1-(1H-indol-3-yl)butyl]-1H-indole
5030-92-2 95%
0.5g
$959.0 2023-06-02
Enamine
EN300-37271490-1.0g
3-[1-(1H-indol-3-yl)butyl]-1H-indole
5030-92-2 95%
1g
$1229.0 2023-06-02
Enamine
EN300-37271490-2.5g
3-[1-(1H-indol-3-yl)butyl]-1H-indole
5030-92-2 95%
2.5g
$2408.0 2023-06-02
Enamine
EN300-37271490-5.0g
3-[1-(1H-indol-3-yl)butyl]-1H-indole
5030-92-2 95%
5g
$3562.0 2023-06-02
Enamine
EN300-37271490-10.0g
3-[1-(1H-indol-3-yl)butyl]-1H-indole
5030-92-2 95%
10g
$5283.0 2023-06-02
Aaron
AR01SEGQ-50mg
1H-Indole, 3,3′-butylidenebis-
5030-92-2 95%
50mg
$417.00 2023-12-15
Aaron
AR01SEGQ-100mg
1H-Indole, 3,3′-butylidenebis-
5030-92-2 95%
100mg
$611.00 2023-12-15

Additional information on 1H-INDOLE, 3,3'-BUTYLIDENEBIS-

1H-INDOLE, 3,3'-BUTYLIDENEBIS: A Comprehensive Overview

The compound with CAS No. 5030-92-2, commonly referred to as 1H-indole, 3,3'-butylidenebis, is a fascinating molecule that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the indole family, which is renowned for its unique aromatic properties and versatile applications. The butylidenebis derivative of indole introduces additional functional groups that enhance its reactivity and applicability in diverse chemical reactions.

1H-indole is a heterocyclic aromatic compound consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The presence of the nitrogen atom in the pyrrole ring contributes to its distinctive electronic properties, making it a valuable building block in organic synthesis. The butylidenebis modification further extends the molecule's functionality by introducing a butylidene group, which can participate in various chemical transformations such as cycloadditions, electrophilic substitutions, and nucleophilic attacks.

Recent studies have highlighted the potential of 1H-indole, 3,3'-butylidenebis in the development of advanced materials. For instance, researchers have explored its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and sensing applications. The ability of 1H-indole derivatives to form stable coordination bonds with metal ions has been extensively documented in scientific literature.

In addition to its role in materials science, 1H-indole, 3,3'-butylidenebis has also found applications in medicinal chemistry. The indole core is a common structural motif in numerous bioactive compounds, including anti-inflammatory agents and anticancer drugs. The introduction of the butylidene group can modulate the pharmacokinetic properties of the molecule, enhancing its bioavailability and efficacy. Recent research has focused on optimizing the synthesis of this compound to improve its scalability for pharmaceutical applications.

The synthesis of 1H-indole, 3,3'-butylidenebis typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the condensation of indole derivatives with aldehydes or ketones in the presence of a suitable catalyst. This reaction pathway allows for precise control over the regiochemistry and stereochemistry of the product, ensuring high yields and purity.

From an environmental perspective, there is growing interest in developing sustainable methods for synthesizing 1H-indole derivatives. Researchers are exploring green chemistry approaches that minimize waste generation and reduce reliance on hazardous reagents. For example, microwave-assisted synthesis has been reported as an efficient method for preparing 1H-indole, 3,3'-butylidenebis, offering advantages such as reduced reaction time and energy consumption.

In conclusion, 1H-indole, 3,3'-butylidenebis (CAS No. 5030-92-2) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in organic synthesis, materials science, and medicinal chemistry. As research continues to uncover new insights into its properties and potential uses

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd